molecular formula C16H26N2O4 B13913580 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester

Cat. No.: B13913580
M. Wt: 310.39 g/mol
InChI Key: GJJJIABHCKBIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is a chemical compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by the presence of ethynyl and di-tert-butyl ester groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile and is usually stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated and purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the ester groups can produce alcohols.

Scientific Research Applications

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, enhancing the compound’s efficacy. The di-tert-butyl ester groups contribute to the compound’s stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

2-Ethynyl-piperazine-1,4-dicarboxylic acid di-tert-butyl ester is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity compared to other piperazine derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

ditert-butyl 2-ethynylpiperazine-1,4-dicarboxylate

InChI

InChI=1S/C16H26N2O4/c1-8-12-11-17(13(19)21-15(2,3)4)9-10-18(12)14(20)22-16(5,6)7/h1,12H,9-11H2,2-7H3

InChI Key

GJJJIABHCKBIRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#C)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.